molecular formula C9H9BrO B2740023 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 1803582-84-4

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No. B2740023
CAS RN: 1803582-84-4
M. Wt: 213.074
InChI Key: SBKIICHVFAIMAM-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene serves as a precursor or intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. Its reactions and transformations have been central to synthesizing complex molecules, including natural products and polymers. The compound has been utilized in rearrangement approaches to construct cyclic skeletons, such as in the total synthesis of triquinane sesquiterpenes (Uyehara et al., 1998), highlighting its role in synthesizing structurally complex and biologically significant molecules.

Luminescence and Supramolecular Architecture

Research into the luminescence properties and supramolecular architecture of compounds related to 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene has led to the development of novel materials. For example, the synthesis of an octanuclear Eu(III) cage demonstrated the compound's potential in creating materials with unique luminescence properties and reversible adsorption capabilities (Yang et al., 2007). These materials are promising for applications in sensing, imaging, and molecular storage.

Radical Polymerization Behavior

The radical polymerization behavior of norbornadiene derivatives, closely related to the structural framework of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been explored to understand its potential as a monomer in polymer synthesis. Studies have shown that these derivatives can undergo radical polymerization, leading to polymers with unique properties (Alupei et al., 2004). This research opens avenues for developing new polymeric materials with tailored features for advanced applications.

Photoreactivity and Molecular Rearrangements

The photoreactivity of bicyclo compounds, including derivatives of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene, has been a subject of interest due to their ability to undergo rearrangements under light exposure. These rearrangements have implications for synthesizing new molecular structures and understanding reaction mechanisms under photochemical conditions (Mostafa et al., 1996). The study of these reactions contributes to the broader field of photochemistry and the development of photo-responsive materials.

properties

IUPAC Name

2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKIICHVFAIMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

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